molecular formula C20H19N5 B11034872 N-(4-isopropylphenyl)-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine

N-(4-isopropylphenyl)-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine

Cat. No.: B11034872
M. Wt: 329.4 g/mol
InChI Key: VRBQNFIUZHMYOK-UHFFFAOYSA-N
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Description

1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and phenyl groups that contribute to its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-1-phenylpyrazole with 4-isopropylbenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound lacks the isopropyl group, which may affect its biological activity and chemical properties.

    N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound lacks the phenyl group, which may influence its binding affinity to molecular targets.

    1-phenyl-N-[4-(methyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a methyl group instead of an isopropyl group, which may alter its pharmacokinetic properties.

The uniqueness of 1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

N-(4-isopropylphenyl)-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core, which is recognized for its biological activity. The presence of an isopropylphenyl group enhances its physicochemical properties, contributing to its interactions with various biological targets. The molecular formula is C22H21N5C_{22}H_{21}N_5, and its molecular weight is approximately 403.5 g/mol .

Research indicates that compounds structurally similar to this compound may exhibit several biological activities, primarily through the following mechanisms:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which plays a crucial role in regulating various cellular processes including cell division and apoptosis.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such properties.

Biological Activity Data

The following table summarizes the biological activities and structural features of related compounds:

Compound NameStructural FeaturesBiological Activity
1H-Pyrazolo[3,4-d]pyrimidin-4-amineCore pyrazolo[3,4-d]pyrimidineKinase inhibitor
6-Methyl-N-(1H-pyrazol-5-yl)pyrimidin-2-aminesMethyl substitution at different positionsAntitumor properties
7-Amino-pyrazolo[3,4-d]pyrimidinesAmino group at position 7Anti-inflammatory effects

The unique substitution pattern of this compound suggests a potential dual action as both a kinase inhibitor and an anti-inflammatory agent, offering therapeutic advantages over other compounds that may target only one pathway .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Apoptosis Induction : A study on N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines revealed significant apoptosis induction in cancer cells with EC50 values ranging from 30 to 700 nM. This suggests that similar structural motifs could be effective in inducing cell death in various cancers .
  • Inhibition Assays : Compounds with similar structures have been evaluated for their ability to inhibit growth in cancer cell lines. For instance, certain pyrazolo derivatives showed GI50 values between 16 and 42 nM, indicating potent activity against human solid tumors .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds highlight the importance of specific substituents on the pyrazolo core for enhancing biological activity. Compounds with particular substitutions exhibited significantly higher inhibitory effects compared to others .

Properties

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

IUPAC Name

1-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H19N5/c1-14(2)15-8-10-16(11-9-15)24-19-18-12-23-25(20(18)22-13-21-19)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,21,22,24)

InChI Key

VRBQNFIUZHMYOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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